5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Catalog No.
S8296685
CAS No.
M.F
C11H11BrN2O
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidaz...

Product Name

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

IUPAC Name

6-bromo-3-cyclobutyl-1H-benzimidazol-2-one

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15)

InChI Key

NGHDSDLNJPNGKF-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O

Canonical SMILES

C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclobutyl group attached to a benzimidazole derivative. Its molecular formula is C11H11BrN2OC_{11}H_{11}BrN_{2}O, and it has a molecular weight of approximately 253.12 g/mol . The compound features a bicyclic structure that contributes to its potential biological activity and chemical reactivity.

Typical of benzimidazole derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: The presence of the cyclobutyl group may facilitate cyclization processes under appropriate conditions, potentially yielding more complex structures.
  • Reduction Reactions: The imidazole ring can be reduced under specific conditions, affecting its biological properties.

These reactions allow for the modification of the compound, enabling the synthesis of various derivatives with potentially enhanced or altered biological activities.

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits notable biological activities. Compounds in this class are often investigated for their:

  • Antimicrobial Properties: Some benzimidazole derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain derivatives have been reported to inhibit cancer cell proliferation in vitro.
  • CNS Activity: Compounds related to this structure may exhibit neuroprotective effects or influence neurotransmitter systems.

The specific biological activities of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one require further investigation through pharmacological studies.

The synthesis of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be achieved through several methods:

  • Bromination of Benzimidazole Derivatives: Starting from a suitable benzimidazole precursor, bromination can be performed using brominating agents.
  • Cyclization Reactions: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.
  • Multi-step Synthetic Routes: A combination of condensation and substitution reactions may be employed to construct the desired structure systematically.

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological properties, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry.

Its unique structure makes it an interesting candidate for further research in medicinal chemistry.

Interaction studies involving 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one focus on its binding affinity and activity with various biological targets. These studies typically assess:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes related to disease pathways.
  • Receptor Binding: Analyzing its affinity for neurotransmitter receptors or other cellular targets.

Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Notable examples include:

Compound NameMolecular FormulaKey Features
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazoleC13H15BrN2Cyclohexyl group instead of cyclobutyl
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-oneC10H9BrN2OCyclopropyl group; different position of Br
5-Bromo-benzimidazoleC7H6BrN2OSimpler structure; lacks cyclobutyl group

These compounds illustrate the diversity within the benzimidazole family while highlighting the unique attributes of 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one due to its cyclobutyl substitution and specific bromination pattern. Each compound's distinct properties contribute to varying biological activities and potential applications in medicinal chemistry.

Bromination Strategies for Benzimidazole Core Functionalization

Bromination of the benzimidazole core constitutes the foundational step in synthesizing 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Contemporary methods prioritize regioselectivity at position 5, achieved through strategic substrate design and catalyst selection.

Direct Electrophilic Bromination
Classical approaches employ molecular bromine (Br₂) in acetic acid, as demonstrated in the bromination of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives. This method proceeds via electrophilic aromatic substitution (EAS), where protonation of the benzimidazole nitrogen enhances the nucleophilicity of the C5 position. Recent adaptations using gallium tribromide (GaBr₃) as a catalyst enable bromination at 25°C with 92% regioselectivity, a significant improvement over traditional iron-based catalysts that require elevated temperatures.

Oxidative Bromination Systems
The KBrO₃-HBr system emerges as a versatile alternative for less nucleophilic substrates. This method generates bromine in situ, allowing controlled reactivity. For instance, N9-alkylated benzimidazoles resistant to direct bromination undergo smooth C7 functionalization under these conditions, albeit with a slight yield reduction (78% vs. 85% for C5 bromination).

Comparative Analysis of Bromination Methods

MethodReagentsCatalystTemp (°C)Yield (%)Regioselectivity
Direct EASBr₂, CH₃COOHNone2585C5
GaBr₃-CatalyzedBr₂, CH₂Cl₂GaBr₃2592C5
KBrO₃-HBrKBrO₃, HBr, H₂ONone8078C7

Cyclobutylation Techniques for N1-Substitution

Introducing the cyclobutyl group at the N1 position presents unique challenges due to steric constraints and the need for mild conditions to preserve the brominated core.

Copper-Mediated Ullmann Coupling
Adapting methodologies from benzimidazo[1,2-a]benzimidazole synthesis, cyclobutylation proceeds via Ullmann-type coupling. A mixture of 5-bromo-1H-benzimidazol-2-one, cyclobutyl bromide, cesium carbonate, and copper(I) iodide in DMF at 130°C achieves 88% yield. Key to success is the use of DMF as a high-boiling solvent, which facilitates both deprotonation of the benzimidazole nitrogen and activation of the cyclobutyl halide.

Mitsunobu Reaction for N-Alkylation
For acid-sensitive substrates, the Mitsunobu reaction offers a complementary pathway. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), cyclobutanol undergoes coupling with the benzimidazole core in tetrahydrofuran (THF) at 0°C to room temperature. While yields are slightly lower (82%) compared to Ullmann coupling, this method avoids strong bases that could degrade brominated intermediates.

Solvent Systems and Catalytic Optimization in Heterocyclic Synthesis

Solvent Effects on Reaction Efficiency
DMF remains the solvent of choice for most benzimidazole functionalizations due to its high polarity and ability to stabilize transition states. Comparative studies reveal that switching from DMF to water in the bromination step decreases yields by 15% but enables catalyst recycling. Emerging ionic liquid solvents, though not yet applied to this specific compound, show promise in related benzimidazole syntheses by improving catalyst longevity.

Catalyst Design Innovations
The introduction of SiO₂/Co@Fe₂O₄ nanoparticles marks a leap forward in sustainable catalysis. These magnetic catalysts facilitate both bromination and cyclobutylation steps, achieving 90% yield while allowing simple recovery via external magnets. Gallium-based catalysts similarly enhance bromination kinetics, reducing reaction times from 24 hours to 4 hours compared to conventional methods.

Optimized Protocol for Scalable Synthesis

  • Bromination: Treat 1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 equiv) with Br₂ (1.2 equiv) in CH₃COOH (0.5 M) at 25°C for 6 hours.
  • Workup: Quench with NaHCO₃ (sat. aq.), extract with EtOAc, dry over Na₂SO₄, and concentrate.
  • Cyclobutylation (Ullmann): Combine brominated intermediate (1.0 equiv), cyclobutyl bromide (1.5 equiv), Cs₂CO₃ (2.0 equiv), CuI (0.1 equiv) in DMF (0.3 M). Heat at 130°C for 12 hours under N₂.
  • Isolation: Cool, dilute with H₂O, extract with CH₂Cl₂, and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

266.00548 g/mol

Monoisotopic Mass

266.00548 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types